

# An In-depth Technical Guide to 4,7-Dimethyl-1H-indazole-3-carbaldehyde

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## Compound of Interest

Compound Name: 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Cat. No.: B1343718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,7-Dimethyl-1H-indazole-3-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to known bioactive molecules, this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. While a specific CAS number for **4,7-Dimethyl-1H-indazole-3-carbaldehyde** is not readily available in public databases, this guide outlines its proposed synthesis, predicted properties, and potential applications based on established chemical principles and data from closely related analogues.

## Chemical Identity and Predicted Properties

Below is a summary of the predicted chemical properties for **4,7-Dimethyl-1H-indazole-3-carbaldehyde**, extrapolated from data for structurally similar compounds such as 7-methyl-1H-indazole-3-carbaldehyde and 1H-indazole-3-carbaldehyde.

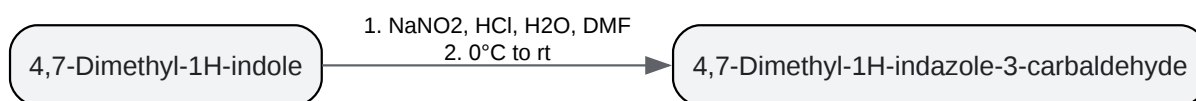
Property	Predicted Value	Reference Compounds
Molecular Formula	C10H10N2O	-
Molecular Weight	174.20 g/mol	-
Appearance	Likely a pale yellow to white solid	1H-Indazole-3-carbaldehyde[1], 7-methyl-1H-indazole-3-carbaldehyde
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like DMSO and methanol	1H-Indazole-3-carboxaldehyde[2]
XLogP3	~2.0	Estimated based on 7-methyl-1H-indazole-3-carbaldehyde (1.7)[3] and the addition of a methyl group.
Hydrogen Bond Donor Count	1	Based on the 1H-indazole core[3][4]
Hydrogen Bond Acceptor Count	2	Based on the 1H-indazole core and the carbaldehyde group[3][4]

## Proposed Synthesis: An Experimental Protocol

The synthesis of **4,7-Dimethyl-1H-indazole-3-carbaldehyde** can be achieved through the nitrosation of the corresponding indole, 4,7-dimethyl-1H-indole. This method has been demonstrated to be effective for a variety of substituted indoles.

Starting Material: 4,7-Dimethyl-1H-indole (CAS No: 5621-17-0)

Overall Reaction:



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Caption: Proposed synthesis of **4,7-Dimethyl-1H-indazole-3-carbaldehyde**.

Detailed Experimental Protocol:

- Reagents and Solvents:
  - 4,7-Dimethyl-1H-indole
  - Sodium nitrite (NaNO<sub>2</sub>)
  - Hydrochloric acid (HCl), 2 N aqueous solution
  - Dimethylformamide (DMF)
  - Deionized water
  - Ethyl acetate (EtOAc)
  - Brine
  - Magnesium sulfate (MgSO<sub>4</sub>)
  - Silica gel for column chromatography
  - Petroleum ether and Ethyl acetate for elution
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.
  - Cool the solution to 0°C in an ice bath.

- Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the cooled solution while maintaining the temperature at 0°C.
- Prepare a solution of 4,7-dimethyl-1H-indole (1 equivalent) in DMF.
- Add the indole solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, extract the mixture three times with ethyl acetate.
- Wash the combined organic layers three times with water, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield pure **4,7-Dimethyl-1H-indazole-3-carbaldehyde**.

## Spectroscopic Characterization (Predicted)

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

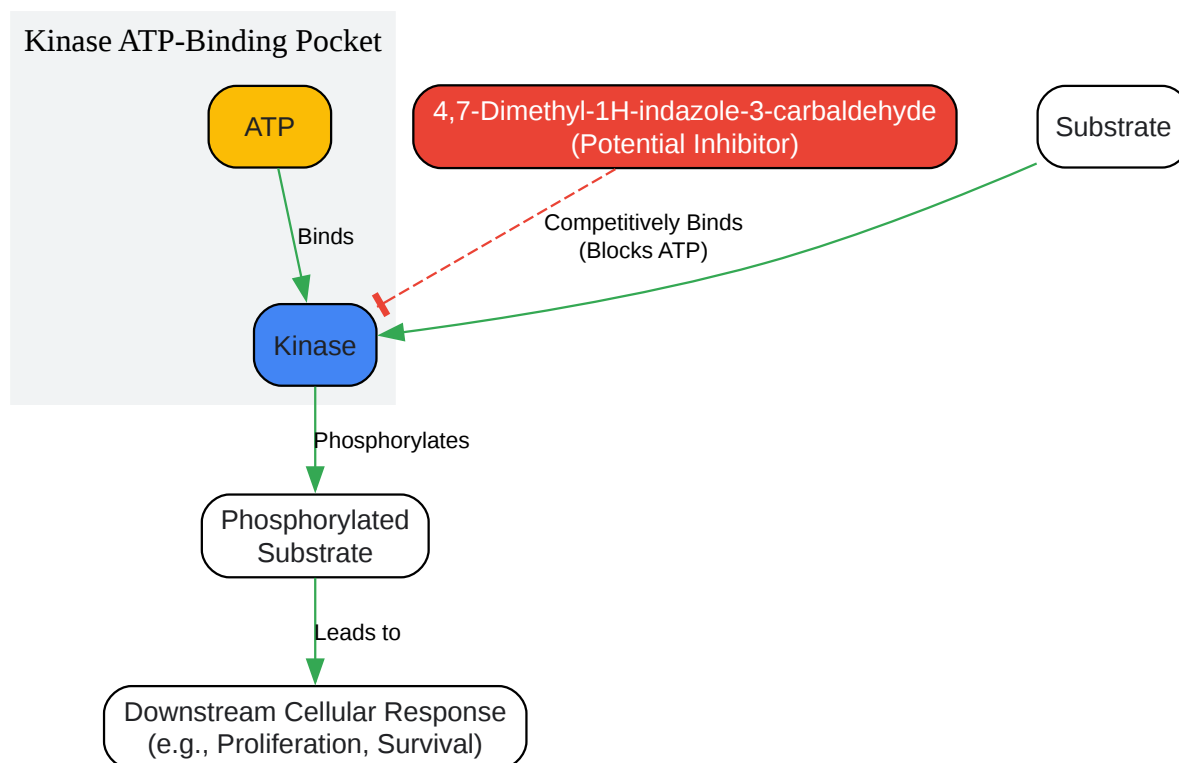
Spectroscopy	Predicted Features
<sup>1</sup> H NMR	Signals corresponding to the aldehyde proton (singlet, ~10 ppm), aromatic protons on the indazole ring, two methyl group protons (singlets, ~2.5 ppm), and the N-H proton of the indazole ring.
<sup>13</sup> C NMR	Resonances for the aldehyde carbonyl carbon (~185 ppm), aromatic carbons of the indazole ring, and the two methyl carbons.
IR (Infrared)	Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and a strong C=O stretch for the aldehyde (~1680-1700 cm <sup>-1</sup> ).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 174.08.

## Biological Significance and Potential Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.<sup>[5]</sup> The primary interest in indazole-containing compounds lies in their potential as kinase inhibitors.<sup>[6][7]</sup>

### Kinase Inhibition:

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole nucleus can act as a bioisostere of adenine, the core component of ATP, allowing indazole derivatives to bind to the ATP-binding site of kinases and inhibit their activity.



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Caption: Mechanism of kinase inhibition by indazole derivatives.

The aldehyde functionality at the 3-position of **4,7-Dimethyl-1H-indazole-3-carbaldehyde** serves as a versatile synthetic handle for further chemical modifications. This allows for the creation of libraries of derivatives that can be screened for activity against various kinase targets. The methyl groups at the 4 and 7 positions can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinases.

Potential Therapeutic Areas:

- **Oncology:** As inhibitors of various protein kinases involved in cancer cell proliferation and survival.
- **Inflammatory Diseases:** By targeting kinases involved in inflammatory signaling pathways.

- Neurological Disorders: Some kinase inhibitors have shown promise in the treatment of neurodegenerative diseases.

## Safety and Handling

While specific safety data for **4,7-Dimethyl-1H-indazole-3-carbaldehyde** is not available, compounds of this class should be handled with care in a laboratory setting. Based on the safety data for 1H-indazole-3-carbaldehyde and 7-methyl-1H-indazole-3-carbaldehyde, the following precautions are recommended:

- Hazard Statements (Predicted):
  - H302: Harmful if swallowed.[3][4]
  - H315: Causes skin irritation.[3][6]
  - H319: Causes serious eye irritation.[3][6]
  - H335: May cause respiratory irritation.[3][6]
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
  - Work in a well-ventilated area or a fume hood.
  - Avoid inhalation of dust and contact with skin and eyes.
  - In case of contact, wash the affected area thoroughly with water.
  - Store in a cool, dry, and well-ventilated place.

This technical guide provides a foundational understanding of **4,7-Dimethyl-1H-indazole-3-carbaldehyde** for researchers and drug development professionals. The proposed synthesis and predicted properties offer a starting point for the exploration of this promising compound and its potential therapeutic applications. Further experimental validation is necessary to confirm the data presented herein.

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